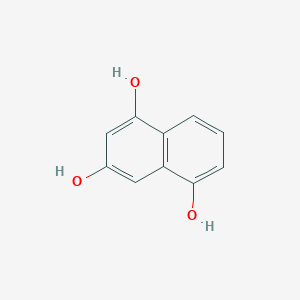
1,3,5-Naphthalenetriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Naphthalenetriol is an organic compound with the molecular formula C10H8O3 It is a derivative of naphthalene, characterized by the presence of three hydroxyl groups attached to the 1st, 3rd, and 5th positions of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5-Naphthalenetriol can be synthesized through several methods. One common approach involves the hydroxylation of naphthalene derivatives. For instance, the sulfonation of naphthalene followed by hydrolysis can yield this compound. Another method involves the oxidation of 1,3,5-trihydroxynaphthalene precursors under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves multi-step processes that ensure high purity and yield. The sulfonation method, where naphthalene is treated with sulfuric acid followed by hydrolysis, is commonly employed. This method is favored due to its scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Naphthalenetriol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products: The major products formed from these reactions include naphthoquinones, dihydroxynaphthalenes, and various substituted naphthalenes .
Wissenschaftliche Forschungsanwendungen
1,3,5-Naphthalenetriol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 1,3,5-naphthalenetriol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, enabling it to participate in hydrogen bonding and redox reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1,3,8-Naphthalenetriol: Similar in structure but with hydroxyl groups at different positions.
1,5-Naphthalenediol: Contains two hydroxyl groups and exhibits different reactivity and applications.
1,4,5-Naphthalenetriol: Another triol derivative with distinct chemical properties .
Uniqueness: 1,3,5-Naphthalenetriol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other naphthalenetriols may not be suitable .
Eigenschaften
IUPAC Name |
naphthalene-1,3,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-6-4-8-7(10(13)5-6)2-1-3-9(8)12/h1-5,11-13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVJTYMOHGBFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2O)O)C(=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458025 |
Source


|
| Record name | 1,3,5-Naphthalenetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102539-65-1 |
Source


|
| Record name | 1,3,5-Naphthalenetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(15-Bromopentadecyl)oxy]oxane](/img/structure/B14319853.png)
![2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid](/img/structure/B14319858.png)
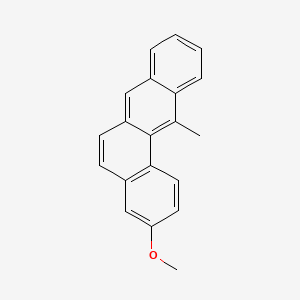
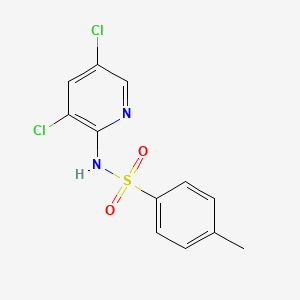
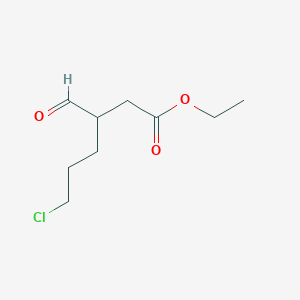
![Phosphine, bis[(2-bromophenyl)methyl]methyl-](/img/structure/B14319891.png)
![2-[(E)-(4-Methylpentan-2-ylidene)amino]ethan-1-amine](/img/structure/B14319894.png)
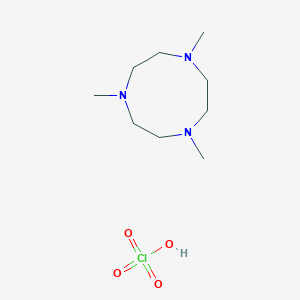
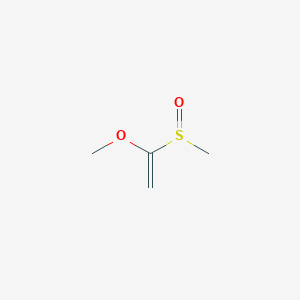
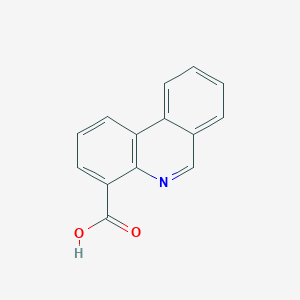
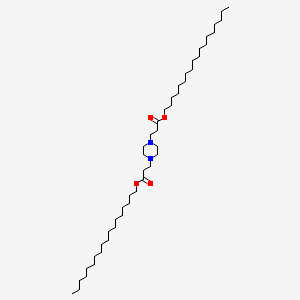
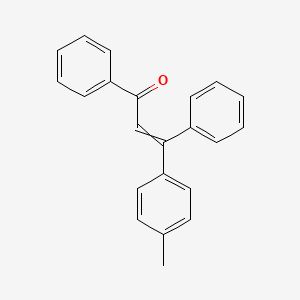
![(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine](/img/structure/B14319941.png)
![3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14319943.png)
